(2S)-2-methoxy-3-octadecoxypropan-1-ol
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure .Scientific Research Applications
Industrial and Occupational Exposure
- Industrial Applications : (2S)-2-methoxy-3-octadecoxypropan-1-ol is used in industrial applications such as paints, varnishes, dyes, inks, adhesion agents, cleaning formulations, and as an intermediate in chemical synthesis (Kilanowicz-Sapota & Klimczak, 2021).
Chemical Synthesis
- Synthetic Versatility : The compound is utilized in the transformation of various anilines into quinolines and methoxyquinolines, demonstrating its versatility in organic synthesis (Lamberth et al., 2014).
Pharmacokinetics
- Drug Development and Pharmacokinetics : In the field of pharmacology, it's used to study the pharmacokinetics of beta-adrenolytic activity, which is crucial for drug development and understanding drug behavior in the body (Walczak, 2014).
Antimalarial Activity
- Antimalarial Research : This compound, in its variants, has been used in the synthesis of molecules with potential antimalarial activity, highlighting its role in developing new therapeutic agents (D’hooghe et al., 2011).
Anticancer Research
- Anticancer Research : It has been used in the synthesis of fluorinated analogues of anticancer active ether lipids, indicating its importance in cancer research and drug development (Haufe & Burchardt, 2002).
Environmental Applications
- Environmental Science : This compound is significant in environmental science, especially in studying vapor-liquid equilibria of ether mixtures, which is essential for understanding pollution reduction and enhancing fuel octane levels (Oh & Park, 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-methoxy-3-octadecoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBOVDKFGDXGCR-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332709 | |
Record name | AC1LA1HX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-methoxy-3-octadecoxypropan-1-ol | |
CAS RN |
83167-59-3 | |
Record name | AC1LA1HX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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